2-Nitro-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Nitro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)benzyl alcohol, followed by reduction of the nitro group to form the desired product. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts, and is carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-Nitro-6-(trifluoromethyl)benzaldehyde or 2-Nitro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Amino-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)benzyl alcohol: Lacks the nitro group, leading to reduced reactivity in certain chemical reactions.
2-Nitro-4-(trifluoromethyl)benzyl alcohol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Nitro-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO3 |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
[2-nitro-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-3,13H,4H2 |
InChI Key |
WTPSRYDIWDEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CO)C(F)(F)F |
Origin of Product |
United States |
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